molecular formula C23H28N2O3S B6131685 3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide

3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide

Cat. No. B6131685
M. Wt: 412.5 g/mol
InChI Key: XSEFGBPHLSYTBP-UHFFFAOYSA-N
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Description

3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide, also known as IMMP, is a synthetic compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide is believed to exert its pharmacological effects by inhibiting the activity of enzymes involved in various cellular processes. It has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide has also been found to inhibit the activity of cyclooxygenase, which is involved in the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects:
3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of prostaglandins. 3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide has also been found to have anti-tumor effects by inhibiting the growth of cancer cells. Additionally, 3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide has been found to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has limitations, such as its low solubility in water and the need for further studies to determine its toxicity and safety.

Future Directions

There are several future directions for the study of 3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide. One potential direction is the development of 3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide as a treatment for Alzheimer's disease. Another potential direction is the study of 3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide as a treatment for cancer. Additionally, further studies are needed to determine the safety and toxicity of 3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide.

Synthesis Methods

3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide can be synthesized through a multi-step process involving various chemical reactions. The synthesis of 3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide involves the reaction of 3-isopropoxybenzoyl chloride with 2-(methylthio)aniline to form 3-isopropoxy-N-(2-methylthiophenyl)benzamide. This intermediate product is then reacted with piperidinecarboxylic acid to form the final product, 3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide.

Scientific Research Applications

3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. 3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide has also been studied for its effects on the central nervous system, including its potential as a treatment for Alzheimer's disease.

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-3-(3-propan-2-yloxybenzoyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-16(2)28-19-10-6-8-17(14-19)22(26)18-9-7-13-25(15-18)23(27)24-20-11-4-5-12-21(20)29-3/h4-6,8,10-12,14,16,18H,7,9,13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEFGBPHLSYTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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